molecular formula C10H15BO4 B2942327 (3,4-Diethoxyphenyl)boronic acid CAS No. 279262-08-7

(3,4-Diethoxyphenyl)boronic acid

Cat. No.: B2942327
CAS No.: 279262-08-7
M. Wt: 210.04
InChI Key: BZKJGFWYSHWIPZ-UHFFFAOYSA-N
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Description

(3,4-Diethoxyphenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions and a boronic acid group. This compound is of interest due to its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (3,4-Diethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds . This is a crucial process in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the SM coupling reaction, in which this compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Moreover, the compound is generally environmentally benign , suggesting that it has a minimal impact on the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,4-Diethoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound often employs hydroboration, where a B-H bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane. This method is favored for its rapid reaction rates and the stability of the resulting organoborane compounds .

Chemical Reactions Analysis

Types of Reactions: (3,4-Diethoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form phenols or quinones.

    Reduction: It can be reduced to form the corresponding boranes.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3,4-Diethoxyphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3,4-Dimethoxyphenylboronic acid: Similar in structure but with methoxy groups instead of ethoxy groups.

    4-Methoxyphenylboronic acid: Contains a single methoxy group at the 4 position.

    2,6-Dimethoxyphenylboronic acid: Features methoxy groups at the 2 and 6 positions.

Uniqueness: (3,4-Diethoxyphenyl)boronic acid is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to its methoxy-substituted counterparts. This can lead to differences in reaction conditions and the efficiency of the resulting products in various applications .

Biological Activity

(3,4-Diethoxyphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and antiviral properties, supported by relevant data tables and case studies.

  • Chemical Formula : C10H15BO4
  • Molecular Weight : 198.04 g/mol
  • CAS Number : 18979404

1. Anticancer Activity

This compound has shown potential as an anticancer agent through various mechanisms. Research indicates that boronic acids can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells.

  • Mechanism of Action : The compound may interfere with the cell cycle at the G2/M phase, similar to other boronic acid derivatives. This is crucial for inhibiting the proliferation of cancer cells.

Table 1: Anticancer Activity Data

Study ReferenceCell LineIC50 (µM)Mechanism of Action
U2664.60Proteasome inhibition, G2/M arrest
MDA-MB-2315.61Induction of apoptosis
HCT1166.74Cell cycle disruption

2. Antibacterial Activity

The antibacterial properties of this compound have been explored, particularly against resistant strains of bacteria. Boronic acids are known to act as bioisosteres of carbonyl groups in β-lactams, enhancing their binding to bacterial enzymes.

  • Mechanism of Action : The compound inhibits β-lactamases by forming covalent bonds with serine residues in the active site of these enzymes.

Table 2: Antibacterial Activity Data

Study ReferenceBacterial StrainKi (µM)Inhibition Type
E. coli0.004β-lactamase inhibition
S. aureus0.008β-lactamase inhibition

3. Antiviral Activity

Preliminary studies suggest that this compound may also exhibit antiviral properties, particularly against viruses that utilize glycoproteins for entry into host cells.

  • Mechanism of Action : The compound's ability to bind covalently to diols in glycoproteins may enhance its selectivity towards viral targets.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

In a study involving breast cancer cell lines, this compound demonstrated significant growth inhibition compared to control groups. The study highlighted its potential as a lead compound for further development in breast cancer therapeutics.

Case Study 2: Resistance Mechanisms in Bacterial Strains

A study focusing on resistant bacterial strains showed that this compound effectively restored the activity of β-lactam antibiotics against resistant strains by inhibiting β-lactamase activity.

Properties

IUPAC Name

(3,4-diethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKJGFWYSHWIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279262-08-7
Record name (3,4-diethoxyphenyl)boronic acid
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